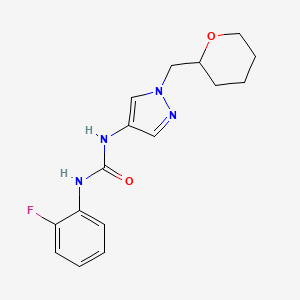

![molecular formula C21H24N4S B2408842 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 452090-14-1](/img/structure/B2408842.png)

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

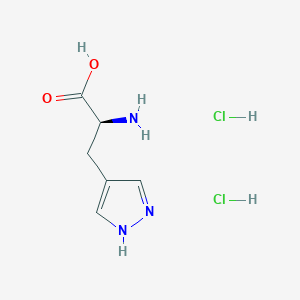

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C21H24N4S and its molecular weight is 364.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Antagonists

One notable application of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives is as ligands for the histamine H4 receptor (H4R). These compounds have been synthesized and optimized for potency, resulting in analogs with significant in vitro activity and effectiveness as anti-inflammatory agents in animal models. For example, structural modifications to improve the potency against H4R have led to derivatives that exhibit antinociceptive activity in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Heterocyclic Compounds

These compounds also serve as versatile building blocks for synthesizing various heterocyclic compounds with potential therapeutic applications. Their use in synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as other heterocycles pendent to benzothiazole and benzimidazole ring systems, has been explored. Such synthetic endeavors aim to develop compounds with unique biological activities, highlighting the chemical versatility and potential utility in drug discovery processes (Darweesh et al., 2016).

Antimicrobial Agents

Additionally, tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial properties. Preliminary testing has revealed specific compounds with significant activity against C. albicans, demonstrating potential as antimicrobial agents. These findings suggest that modifications to the benzothieno[2,3-d]pyrimidine scaffold could yield new therapeutic agents for treating microbial infections (Soliman et al., 2009).

Anticancer and Anti-5-Lipoxygenase Agents

The derivatives of this compound have also been investigated for their potential anticancer and anti-5-lipoxygenase activities. Novel series of compounds have been synthesized and screened for cytotoxic activities against cancer cell lines and for inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer. This research suggests that these compounds might possess dual therapeutic actions, providing a foundation for the development of new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine in the central nervous system .

Mode of Action

The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . The compound exhibits selective inhibitory activity against AChE, with less potent activity against BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic neurotransmission pathway . This pathway is essential for learning and memory functions. The inhibition of AChE leads to an increase in the levels of acetylcholine, enhancing the transmission of signals in the nervous system .

Pharmacokinetics

The pharmacokinetic properties of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .

properties

IUPAC Name |

2-methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4S/c1-15-22-20(19-17-9-5-6-10-18(17)26-21(19)23-15)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYVUOFAZZMOJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol](/img/structure/B2408759.png)

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)